molecular formula C6H6Br2O4 B1589136 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66131-14-4

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1589136
CAS RN: 66131-14-4
M. Wt: 301.92 g/mol
InChI Key: HPBNIRVIOCWRDC-UHFFFAOYSA-N
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Description

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6Br2O4 . It is also known as Dibromomeldrum’s Acid .


Synthesis Analysis

This compound can be synthesized from isopropylidene malonate through a bromination reaction .


Molecular Structure Analysis

The molecular structure of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a bromination reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.92 . It is a solid at room temperature and has a melting point of 75°C . It is almost transparent in methanol .

Scientific Research Applications

Crystal and Molecular Structures

  • Crystal and Molecular Analysis : The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been explored using X-ray diffraction. These studies provide insights into the conformation and symmetry of the molecules, contributing to a deeper understanding of their chemical properties (Coppernolle et al., 2010).

Chemical Reactions and Synthesis

  • Ring Opening Reactions : Research has been conducted on the ring-opening reactions of certain derivatives, revealing insights into the chemical behavior and potential applications in synthetic chemistry (Šafár̆ et al., 2000).
  • Synthetic Applications : The compound's derivatives have been used in various synthetic applications, illustrating its utility in creating new chemical entities (Zeng, 2014).

Supramolecular Structures

  • Study of Supramolecular Structures : Investigations into the supramolecular structures of specific derivatives have been conducted, which is crucial for understanding their potential in nanotechnology and materials science (Low et al., 2002).

Biological Activities and Properties

  • DPPH Radical Scavenging and Cytotoxicity : Some derivatives have shown DPPH radical scavenging activity and cytotoxicity against cancer cell lines, suggesting potential biomedical applications (Kumar et al., 2014).

Molecular Properties and Crystallography

  • Molecular Property Analysis : Detailed studies on the molecular properties, such as bond orbital analysis and electrostatic potential maps, have been performed, highlighting the versatility of these compounds in advanced material science (Krapivin et al., 1988).

Electrochemical Studies

  • Electrochemical Behavior Analysis : Electrochemical studies of certain derivatives have been carried out to understand their redox behavior, which is essential for applications in electrochemistry and sensor technology (Ungureanu et al., 2011).

Safety And Hazards

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNIRVIOCWRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471860
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

66131-14-4
Record name 5,5-Dibromomeldrum's Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Citations

For This Compound
2
Citations
N De Kimpe - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Abstract InChI= 1S/C6H6Br2O4/c1‐5 (2) 11‐3 (9) 6 (7, 8) 4 (10) 12‐5/h1‐2H3 InChIKey= HPBNIRVIOCWRDC‐UHFFFAOYSA‐N (selective α‐bromination of aldehydes and α′‐bromination of α, β‐unsaturated ketones; reductive coupling to an ethylenetetracarboxylate) Physical Data: mp 75–76° C. Solubility: sol diethyl ether, carbon tetrachloride, and most other organic solvents. Form Supplied in: white solid. Analysis of Reagent Purity: 1H NMR; elemental analysis (Br). Preparative Methods: by bromination of Meldrum's acid (2, 2 …
Number of citations: 0 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com

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